Mab-N-sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60462-50-2 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
(N-methyl-4-phenyldiazenylanilino) hydrogen sulfate |
InChI |
InChI=1S/C13H13N3O4S/c1-16(20-21(17,18)19)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19) |
InChI Key |
OFRGXNBKEPHDHR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O |
Synonyms |
MAB-N-sulfate N-methyl-4-aminoazobenzene-N-sulfate |
Origin of Product |
United States |
Enzymatic N Sulfation and Protein Sulfation in Biomolecules
N-Glycan Sulfation in Glycoproteins and Monoclonal Antibodies
N-glycans are complex carbohydrate structures attached to asparagine residues within specific amino acid sequences (Asn-X-Ser/Thr, where X is not proline) on proteins. nih.govcreative-biolabs.comresearchgate.net In monoclonal antibodies, the conserved N-glycosylation site is typically located at Asn-297 in the CH2 domain of the Fc region. researchgate.netjhpor.com The sulfation of these N-glycans can significantly impact the antibody's effector functions, such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), as well as its pharmacokinetic properties and antigen-binding affinity. researchgate.netnih.gov The process of N-glycan sulfation is orchestrated by a family of enzymes known as sulfotransferases, which are primarily localized within the Golgi apparatus. acs.orgnih.govoup.com
Enzymatic Pathways of N-Glycan Sulfation
The sulfation of N-glycans is a complex process involving several distinct sulfotransferase enzymes, each with specific substrate preferences for sugar residues and positions within the glycan structure. These enzymes catalyze the transfer of a sulfate (B86663) group from PAPS to the acceptor glycan. acs.orgresearchgate.net
GlcNAc-6-O-sulfotransferases (e.g., CHST2/GlcNAc6ST-1)
GlcNAc-6-O-sulfotransferases are a group of enzymes responsible for catalyzing the transfer of a sulfate group to the C-6 hydroxyl position of N-acetylglucosamine (GlcNAc) residues. Human N-acetylglucosamine-6-O-sulfotransferase 1 (CHST2), also known as GlcNAc6ST-1, is a key enzyme in this pathway. acs.orggenecards.orgoup.comresearchgate.netmdpi.com Research indicates that CHST2 exhibits a preference for the GlcNAc moiety located on the Manα1,3Man arm of biantennary N-glycans. researchgate.net This enzyme plays a role in the biosynthesis of ligands for L-selectin, which are crucial for lymphocyte homing. oup.comuniprot.org CHST2 has also been shown to sulfate terminal GlcNAc residues of LacNAc oligosaccharides. rsc.org
Table 1: GlcNAc-6-O-sulfotransferases in N-Glycan Sulfation
| Enzyme Name (Example) | Gene Name (Example) | Substrate Residue | Sulfation Site | Primary Role in N-glycans |
|---|
Galactose-3-O-sulfotransferases
Galactose-3-O-sulfotransferases (Gal3STs) are enzymes that catalyze the sulfation of galactose residues at the C-3 hydroxyl position. Human Galactose-3-O-sulfotransferase 2 (hGal3ST2) has been explored for its ability to sulfate terminal galactose moieties in N-glycans. acs.org Other members, such as Gal3ST-3, also transfer sulfate to the C-3 position of beta-galactosyl residues in N-glycans. uniprot.orguniprot.orgresearchgate.net These enzymes are involved in the biosynthesis of various sulfated glycan structures, including those recognized by Siglecs and other glycan-binding proteins. acs.orgnih.gov
Table 2: Galactose-3-O-sulfotransferases in N-Glycan Sulfation
| Enzyme Family | Specific Enzyme Example | Substrate Residue | Sulfation Site | Primary Role in N-glycans |
|---|
N-Acetylgalactosamine-4-O-sulfotransferases
N-Acetylgalactosamine-4-O-sulfotransferases (GalNAc4STs) are enzymes that transfer a sulfate group to the C-4 hydroxyl position of N-acetylgalactosamine (GalNAc) residues. While primarily associated with O-glycans, research indicates that certain GalNAc4STs, such as GalNAc4ST-1 (CHST8) and GalNAc4ST-2 (CHST9), can sulfate GalNAc residues within N-glycans, forming sulfated LacdiNAc groups. mdpi.com These modifications can occur on terminal GalNAc residues in GalNAcβ1→4GlcNAc units found in N-glycans. mdpi.comresearchgate.net
Table 3: N-Acetylgalactosamine-4-O-sulfotransferases in N-Glycan Sulfation
| Enzyme Family | Specific Enzyme Example | Substrate Residue | Sulfation Site | Primary Role in N-glycans |
|---|
Biosynthesis and Processing in the Golgi Apparatus
N-glycan biosynthesis and subsequent modifications, including sulfation, occur within the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govcreative-biolabs.com Sulfotransferases are Golgi-resident enzymes, and their localization and activity within the distinct compartments of the Golgi (cis, medial, trans) are crucial for the correct processing of N-glycans. acs.orgoup.complos.org The sequential action of various glycosyltransferases and sulfotransferases, along with glycosidases, leads to the diverse array of mature N-glycan structures found on glycoproteins. plos.orgresearchgate.netoulu.fi The precise order of enzymatic reactions and the availability of substrates and enzymes within the Golgi determine the final glycan composition and the extent of sulfation. plos.orgoulu.fi
Compound List
Mab-N-sulfate (descriptive term for N-sulfated glycans on Monoclonal Antibodies)
3′-phosphoadenosine-5′-phosphosulfate (PAPS)
N-acetylglucosamine (GlcNAc)
Galactose (Gal)
N-acetylgalactosamine (GalNAc)
N-glycans
Monoclonal Antibodies (mAbs)
Sialyl Lewis X (sLeX)
Sialyl 6-sulfo LacNAc
LacNAc
LacdiNAc
Sialic acid
Fucose
Mannose
Glc3Man9GlcNAc2
Man5GlcNAc2
Galβ1–4GlcNAc
Galβ1–3GlcNAc
GalNAcβ1–4GlcNAc
Galβ1–4(Fucα1–3)GlcNAc
Galβ1–3(Fucα1–4)GlcNAc
Galβ1–4Glc
Galβ1–3GalNAc
GalNAc-6-SO4
Gal-3-SO4
Gal-6-SO4
GlcNAc-6-SO4
GalNAc-4-SO4
Man-6-SO4
N-Sulfation of Heparan Sulfate Glycosaminoglycans (Model System)
Enzymatic Degradation of N-Sulfated Polysaccharides
The dynamic nature and functional versatility of N-sulfated polysaccharides are maintained, in part, through their controlled enzymatic degradation. This process involves a cascade of enzymes that progressively break down these complex biopolymers into smaller units, which can then be further metabolized or recycled. Key to this degradation pathway are enzymes that specifically target and cleave the sulfate ester linkages, as well as those that hydrolyze the glycosidic bonds within the polysaccharide chain. Among the enzymes involved in the initial steps of GAG breakdown, N-sulfamidases and various sulfatases play crucial roles by removing sulfate groups, thereby altering the structural and functional properties of the polysaccharides nih.govnih.govmdpi.comresearchgate.netmdpi.com. Heparan sulfate and chondroitin (B13769445) sulfate are prominent examples of N-sulfated polysaccharides that undergo such enzymatic processing amsbio.comnih.govmdpi.commdpi.compnas.org.
N-Sulfamidase Activity and Mechanism
N-sulfamidase, also referred to as N-sulfoglucosamine sulfohydrolase (SGSH) or heparan N-sulfatase, is a specialized enzyme essential for the catabolism of heparin and heparan sulfate nih.govnih.govpnas.orgunc.eduresearchgate.net. This enzyme specifically catalyzes the hydrolysis of N-sulfate groups attached to glucosamine (B1671600) residues within these GAGs nih.govnih.gov. N-sulfamidase is predominantly an exolytic enzyme, meaning it acts from the non-reducing end of the polysaccharide chain nih.gov. Its substrate specificity is precise, targeting N-sulfated and often 6-O-desulfated glucosamines nih.gov. Research has indicated that the activity of N-sulfamidase at the 2-amino position of glucosamine is abolished if a 6-O-sulfate group is also present nih.gov.
Role of Sulfatases in Sulfate Ester Hydrolysis
Sulfatases constitute a broad class of enzymes responsible for the hydrolytic removal of sulfate ester groups from a diverse range of substrates, including polysaccharides nih.govmdpi.comportlandpress.comresearchgate.net. These enzymes are critical for the metabolic processing of sulfated molecules, particularly sulfated polysaccharides found in marine algae and glycosaminoglycans nih.govmdpi.com. Sulfatases can be categorized by their mode of action: endo-acting sulfatases cleave sulfate groups located internally within polysaccharide chains, while exo-acting sulfatases typically recognize and remove sulfate groups from the non-reducing termini mdpi.comportlandpress.comresearchgate.net.
The specificity of sulfatases is highly tailored to their particular carbohydrate ligands, enabling them to target specific sulfate positions on sugar residues mdpi.comportlandpress.comresearchgate.net. For instance, chondroitin sulfate sulfatases are specialized enzymes that remove sulfate groups from specific positions, such as the 4-O or 6-O positions of N-acetylgalactosamine residues within chondroitin sulfate chains mdpi.commdpi.com. These enzymes are vital for modifying and degrading chondroitin sulfate, facilitating its entry into metabolic pathways mdpi.commdpi.com.
Data Tables
Table 1: Key Enzymes in N-Sulfated Polysaccharide Degradation
| Enzyme Name | Primary Function | Substrate Specificity | Mode of Action | Associated Disease/Pathway |
| N-Sulfamidase (SGSH) | Cleaves N-sulfate groups from glucosamine residues in heparin and heparan sulfate. | N-sulfated and 6-O-desulfated glucosamines; requires N-sulfation at the 2-amino position; activity abolished if 6-O-sulfate is also present nih.gov. | Predominantly exolytic nih.gov | Mucopolysaccharidosis type IIIA (Sanfilippo A syndrome) nih.govpnas.orgresearchgate.net |
| Sulfatases (General) | Hydrolyze sulfate ester groups from various molecules, including polysaccharides. | Highly varied; target specific sulfate positions (e.g., 4-O, 6-O) on different sugar residues mdpi.comportlandpress.comresearchgate.net. | Endo- or exo-acting mdpi.comportlandpress.comresearchgate.net | Metabolism of sulfated polysaccharides (e.g., GAGs, fucoidans) nih.govmdpi.commdpi.com |
| Chondroitin Sulfate Sulfatases | Remove sulfate groups from specific positions on N-acetylgalactosamine residues. | GalNAc-4-O-sulfatase, GalNAc-6-O-sulfatase mdpi.com. | Varied | Chondroitin sulfate degradation mdpi.commdpi.com |
Table 2: Examples of N-Sulfated Polysaccharides and Their Degradation Enzymes
| N-Sulfated Polysaccharide | Description | Primary Degradation Enzymes Involved |
| Heparan Sulfate (HS) | Glycosaminoglycan involved in cell signaling, blood coagulation, and inflammation. Composed of repeating disaccharide units, including N-sulfated glucosamine amsbio.comnih.gov. | N-sulfamidase (SGSH) for N-sulfate removal nih.govnih.govpnas.orgunc.eduresearchgate.net. Heparitinases (e.g., Heparinase III) for glycosidic bond cleavage amsbio.com. |
| Heparin | Highly sulfated GAG with anticoagulant properties, structurally similar to HS with extensive N-sulfation nih.govnih.gov. | N-sulfamidase (SGSH) for N-sulfate removal nih.govnih.gov. Heparinases involved in chain cleavage. |
| Chondroitin Sulfate (CS) | Sulfated GAG found in the extracellular matrix, involved in various biological functions. Contains sulfated N-acetylgalactosamine (GalNAc) mdpi.commdpi.comjscimedcentral.com. | Chondroitin sulfate sulfatases (e.g., GalNAc-4-O-sulfatase, GalNAc-6-O-sulfatase) for sulfate ester removal mdpi.commdpi.com. Chondroitinases (CSases) for glycosidic bond cleavage mdpi.com. |
| Fucoidan | Sulfated fucans from brown algae with anticoagulant, antithrombotic, and antitumor properties nih.govnih.govfrontiersin.org. Highly heterogeneous and sulfated. | Fucoidanases, α-L-fucosidases, galactosidases nih.gov. Sulfatases active on fucoidans nih.gov. |
While N-Methyl-4-aminoazobenzene-N-sulfate (this compound) is a chemically defined compound that incorporates a sulfate group and is utilized in biological research for protein modification and bioconjugation ontosight.ai, its specific role or degradation via the enzymatic pathways of N-sulfated polysaccharides, such as those mediated by N-sulfamidase or general sulfatases acting on glycosaminoglycans, could not be identified within the scope of this article.
Compound List:
N-Methyl-4-aminoazobenzene-N-sulfate (this compound)
Heparin
Heparan Sulfate (HS)
Chondroitin Sulfate (CS)
Fucoidan
N-sulfamidase (SGSH)
Sulfatases
Chondroitin sulfate sulfatases
GalNAc-4-O-sulfatase
GalNAc-6-O-sulfatase
Heparitinase
Heparinase III
Chondroitinases (CSases)
α-L-fucosidases
Galactosidases
Glucosamine
N-acetylgalactosamine (GalNAc)
Ammonium sulfate (mentioned in search results but not directly relevant to the article's focus)
Monoammonium phosphate (B84403) (MAP) (mentioned in search results but not directly relevant to the article's focus)
Tetrabutylammonium hydrogen sulfate (mentioned in search results but not directly relevant to the article's focus)
Structural Characterization and Analytical Methodologies for N Sulfated Biomolecules
Mass Spectrometry-Based Approaches
Mass spectrometry offers unparalleled sensitivity and specificity for identifying and characterizing PTMs like N-sulfation.
Peptide mapping, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for localizing PTMs on proteins creative-proteomics.comcreative-proteomics.comresearchgate.net. Following enzymatic digestion of the mAb (e.g., with trypsin), the resulting peptides are separated by LC and then analyzed by MS/MS. The fragmentation patterns obtained from MS/MS reveal the amino acid sequence of each peptide and any associated mass shifts.
For N-sulfated peptides, a mass increase of +80 Da compared to their non-sulfated counterparts would be indicative of sulfation on a nitrogen atom within the peptide sequence acs.orgnih.govnih.gov. LC-MS/MS allows for the separation and identification of individual sulfated peptides, enabling the determination of the specific site of N-sulfation on the antibody's protein backbone or within associated N-linked glycans if analyzed as glycopeptides acs.orgcreative-proteomics.comcreative-proteomics.comnih.gov. Advanced data analysis software plays a crucial role in identifying and quantifying these modified peptides within complex datasets creative-proteomics.comcreative-proteomics.comnih.gov.
Monoclonal antibodies often bear N-linked glycans, which can themselves undergo N-sulfation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is a primary technique for the structural analysis of these sulfated N-glycans mdpi.comresearchgate.netmedrxiv.orgoup.comresearchgate.net. In positive-ion mode, sulfated glycans are typically detected as singly charged ions, such as [M + 2Na − H]⁺ mdpi.comresearchgate.net. The subsequent TOF/TOF fragmentation provides detailed structural information through glycosidic and cross-ring cleavages, facilitating the identification and sequencing of sulfated glycan structures mdpi.comresearchgate.net. Specific diagnostic fragment ions and neutral losses observed in the MS/MS spectra can confirm the presence and location of sulfate (B86663) groups on the glycan chain mdpi.comresearchgate.netmedrxiv.org.
The addition of a sulfate group to a molecule results in a precise mass increase of approximately 79.9568 Da acs.orgnih.gov. This mass shift is a fundamental indicator for the presence of sulfation. In mass spectrometry, this is commonly observed as a +80 Da shift. Both intact mass analysis and peptide mapping rely on detecting this characteristic mass shift to confirm sulfation acs.orgmdpi.comnih.govresearchgate.netcreative-proteomics.comacs.orgucsf.edu. It is crucial to differentiate this mass shift from that of phosphorylation (~79.9663 Da), which can be achieved using high-resolution mass spectrometry due to the slight mass difference (~9 ppm) acs.orgnih.gov.
Tandem mass spectrometry (MS/MS) is vital for confirming the presence and precise location of sulfate groups by analyzing characteristic fragment ions. While Collision-Induced Dissociation (CID) can lead to the loss of SO₃ (80 Da), which can be informative but is sometimes labile, other dissociation techniques offer enhanced capabilities acs.orgacs.orgacs.orgfrontiersin.org. Electron Activated Dissociation (EAD) and Electron-Transfer/Higher-energy Collisional Dissociation (EThcD) are particularly effective in generating diagnostic fragments that retain the intact sulfate group, thereby confirming its presence and aiding in unambiguous site localization within peptides acs.orgacs.org. Negative Electron Transfer Dissociation (NETD) has also proven useful for analyzing sulfated glycans, preserving labile sulfo modifications and yielding informative fragments acs.orgnih.govnih.gov. The identification of specific fragment ions that incorporate the sulfate moiety provides definitive evidence for N-sulfation frontiersin.orgnih.govnih.gov.
Stable isotope labeling strategies are primarily employed for quantitative analysis, but they indirectly support structural characterization by enabling comparative studies. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of isobaric tags like Tandem Mass Tags (TMT) or iTRAQ allow for the differential labeling of samples with stable isotopes creative-proteomics.comnih.govwashington.eduquality-assistance.comsb-peptide.comisotope.com. This enables the relative or absolute quantification of sulfated versus non-sulfated forms of a mAb or its constituent peptides creative-proteomics.comnih.govwashington.eduquality-assistance.com. For instance, stable isotope labeling can be used to quantify the ratio of N-sulfated to non-N-sulfated peptides or glycopeptides, providing insights into the heterogeneity of N-sulfation within a mAb preparation nih.gov.
N Methyl 4 Aminoazobenzene N Sulfate: a Specific Chemical Compound
Biochemical Formation Pathway
The formation of N-Methyl-4-aminoazobenzene-N-sulfate is a key step in the metabolic activation of its precursor, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) nih.govaacrjournals.orgdntb.gov.ua. This process involves specific enzymatic machinery within cellular environments.
PAPS-Dependent O-Sulfonation of N-Hydroxy Arylamines
The primary pathway for the formation of N-Methyl-4-aminoazobenzene-N-sulfate involves the O-sulfonation of N-hydroxy arylamines, such as N-HO-MAB nih.govaacrjournals.orgnih.gov. This reaction requires the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor nih.govaacrjournals.orgoncotarget.com. PAPS is the biologically active form of sulfate, synthesized from inorganic sulfate, and is essential for sulfoconjugation reactions oncotarget.com. The O-sulfonation converts the N-hydroxy group into a highly reactive sulfate ester nih.gov.
Enzymatic Conversion by Sulfotransferase in Cytosol
The O-sulfonation of N-hydroxy arylamines is catalyzed by a class of enzymes known as sulfotransferases (SULTs) nih.govaacrjournals.orgoncotarget.comal-edu.com. These enzymes are predominantly found in the cytosol of cells, including hepatic (liver) cytosol nih.govaacrjournals.orgoncotarget.comoup.com. The specific sulfotransferase responsible for the sulfonation of N-HO-MAB has been studied, with hepatic cytosols showing significant activity in this regard nih.govaacrjournals.org. Different sulfotransferases exhibit varying substrate specificities and kinetic properties, influencing the rates of esterification for various N-hydroxy arylamines nih.govresearchgate.net.
Chemical Reactivity and Molecular Interactions
N-Methyl-4-aminoazobenzene-N-sulfate is characterized by its chemical reactivity, stemming from its structure as a sulfate ester of an N-hydroxylated aromatic amine. This reactivity underpins its interactions with biological molecules.
Electrophilic Nature of the Compound
The sulfate ester moiety of N-Methyl-4-aminoazobenzene-N-sulfate renders it an electrophilic compound nih.govimrpress.com. Such sulfate esters are often unstable and can undergo heterolytic cleavage, leading to the release of a nitrenium ion or a carbonium ion, which are potent electrophiles nih.govaacrjournals.orgnih.gov. This electrophilic character is crucial for its ability to react with nucleophilic sites in biological macromolecules nih.govimrpress.comnih.gov. The formation of a nitrenium ion from N-methyl-4-aminoazobenzene-N-sulfate is a proposed mechanism for its reactivity nih.govaacrjournals.org.
Reaction with Cellular Nucleophiles (e.g., Guanosine, Methionine)
N-Methyl-4-aminoazobenzene-N-sulfate readily reacts with cellular nucleophiles. Studies have demonstrated its interaction with guanosine, resulting in the formation of N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene nih.govaacrjournals.org. With methionine, it forms a sulfonium (B1226848) derivative that subsequently decomposes to yield 3-methylmercapto-N-methyl-4-aminoazobenzene nih.govaacrjournals.org. These reactions highlight the compound's capacity to covalently modify biological molecules, a process often linked to the activation of carcinogens nih.govaacrjournals.orgdntb.gov.uanih.gov.
Table 1: Reactions of N-Methyl-4-aminoazobenzene-N-Sulfate with Nucleophiles
| Nucleophile | Reaction Product |
| Guanosine | N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene |
| Methionine | 3-methylmercapto-N-methyl-4-aminoazobenzene (via sulfonium intermediate) |
Interaction with Ribosomal RNA
Beyond reactions with small nucleophiles, N-Methyl-4-aminoazobenzene-N-sulfate has been shown to interact with ribosomal RNA (rRNA), forming a bound derivative nih.govaacrjournals.org. This interaction indicates that the compound, or its reactive intermediates, can bind to nucleic acids, which is a significant pathway in chemical carcinogenesis scispace.comannualreviews.org. The covalent binding to rRNA suggests a mechanism by which such compounds can disrupt cellular processes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying Mab-N-sulfate to ensure reproducibility?
- Methodological Answer : Follow validated synthesis protocols, such as sulfation under controlled pH (e.g., 6.5–7.5) using sulfur trioxide complexes . Purification should involve HPLC or ion-exchange chromatography, with purity verified via NMR (¹H/¹³C) and mass spectrometry. Ensure documentation aligns with guidelines for experimental reproducibility, including reagent batch numbers and environmental conditions (e.g., temperature, reaction time) .
Q. How can researchers characterize this compound’s structural stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare degradation profiles at 25°C (ambient) vs. 40°C (stress conditions) over 30 days. Include spectroscopic validation (FTIR) to detect sulfate group dissociation .
Q. Which analytical techniques are most reliable for quantifying sulfate content in this compound?
- Methodological Answer : Use ion chromatography (IC) for direct sulfate quantification, validated against NIST-certified reference materials . For indirect methods, employ barium chloride turbidimetry with calibration curves (R² ≥ 0.99) and account for interference from counterions via blank controls .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?
- Methodological Answer :
Meta-analysis : Systematically compare variables such as cell lines (e.g., HEK-293 vs. CHO), assay protocols (e.g., MTT vs. luminescence), and sulfate conjugation ratios .
Controlled replication : Replicate key studies under standardized conditions (e.g., ISO 17025) while varying one parameter at a time (e.g., pH, temperature) to isolate confounding factors .
Statistical validation : Apply multivariate analysis (ANOVA, PCA) to identify significant outliers and systematic biases .
Q. What computational approaches are effective for modeling this compound’s interaction with biomolecular targets?
- Methodological Answer :
- Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) parameterized for sulfated glycans. Validate docking predictions (e.g., AutoDock Vina) against crystallographic data (PDB entries).
- Cross-reference with experimental binding affinity data (SPR, ITC) to refine energy minimization parameters .
Q. How can researchers optimize this compound’s solubility in aqueous buffers without compromising bioactivity?
- Methodological Answer :
- Screen co-solvents (e.g., PEG-400, DMSO ≤ 1%) and buffer additives (e.g., arginine, trehalose) using a Design of Experiments (DoE) approach.
- Monitor solubility via dynamic light scattering (DLS) and bioactivity via cell-based assays (e.g., IC₅₀ shifts ≤ 10% indicate compatibility) .
Data Management & Reporting
Q. What are best practices for documenting and sharing raw data on this compound’s physicochemical properties?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as instrument calibration dates, raw spectra/files (e.g., .JCAMP-DX for NMR), and statistical scripts (R/Python).
- Use repositories like Zenodo or Figshare with DOI assignments .
Q. How should conflicting spectral data (e.g., NMR shifts) be analyzed and reported?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
